molecular formula C11H16N2O2 B6292286 Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 131436-67-4

Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate

Cat. No. B6292286
CAS RN: 131436-67-4
M. Wt: 208.26 g/mol
InChI Key: RPIXQGXKUHONTA-UHFFFAOYSA-N
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Description

Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate is a heterocyclic compound . It is an important intermediate in the synthesis of Dabigatran etexilate, a thrombin inhibitor used to treat thromboses and cardiovascular diseases .


Synthesis Analysis

The compound is synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material . The synthesis involves multiple steps, including the production of 4-(methylamino)-3-nitrobenzoyl chloride, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to obtain ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate . The final compound is prepared after the reduction of this intermediate .


Molecular Structure Analysis

The benzene ring in the molecular structure of this compound is twisted by 63.29 degrees with respect to the pyridine ring . The N2—C5 bond is slightly shorter than the N1—C4 bond, implying that the –NH–CH3 group is a stronger electron-donating group compared to the NH2 group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 372.4 g/mol . It has a complexity of 524 and a topological polar surface area of 117 Ų . The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count .

Mechanism of Action

Mode of Action

, a thrombin inhibitor used to treat thromboses and cardiovascular diseases .

Biochemical Pathways

, it may be involved in the biochemical pathways related to blood coagulation.

Action Environment

, suggesting that these factors could potentially influence its stability and efficacy.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate 3-[(pyridin-4-ylmthis compound)amino]propanoate in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is not soluble in water and must be used in an organic solvent such as ethanol or methanol. In addition, it is not very soluble in acetic acid and must be used in relatively high concentrations.

Future Directions

There are a number of potential future directions for research involving Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate 3-[(pyridin-4-ylmthis compound)amino]propanoate. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceuticals and other organic synthesis. In addition, further research into its use as a catalyst in organic synthesis and its use as an analytical reagent could lead to new and improved methods of synthesis. Finally, further research into its use as an intermediate in the synthesis of organic compounds could lead to the development of more efficient and cost-effective methods of synthesis.

Synthesis Methods

Ethyl 3-[(pyridin-4-ylmEthyl 3-[(pyridin-4-ylmethyl)amino]propanoate)amino]propanoate can be synthesized using a variety of methods. One of the most common methods is the reaction of pyridine with this compound chloroformate in the presence of a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces this compound 3-[(pyridin-4-ylmthis compound)amino]propanoate as a side product. Other methods of synthesis include the reaction of pyridine with this compound bromoformate, the reaction of pyridine with this compound iodide, and the reaction of pyridine with this compound bromide.

Scientific Research Applications

Ethyl 3-[(pyridin-4-ylmEthyl 3-[(pyridin-4-ylmethyl)amino]propanoate)amino]propanoate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, such as polymers and pharmaceuticals. It has also been used as a catalyst in organic synthesis and as an intermediate in the synthesis of organic compounds. In addition, this compound 3-[(pyridin-4-ylmthis compound)amino]propanoate has been used as an analytical reagent to detect the presence of various organic compounds.

Safety and Hazards

The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It has a GHS07 pictogram, with a signal word of “Warning” and hazard statement H302 . Precautionary statements include P280 and P305+P351+P338 .

Biochemical Analysis

properties

IUPAC Name

ethyl 3-(pyridin-4-ylmethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)5-8-13-9-10-3-6-12-7-4-10/h3-4,6-7,13H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIXQGXKUHONTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201260045
Record name N-(4-Pyridinylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131436-67-4
Record name N-(4-Pyridinylmethyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131436-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Pyridinylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201260045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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